4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a triazole-thione derivative featuring an anthracene-based Schiff base moiety and a meta-tolyl substituent. The compound belongs to a class of azomethine ligands synthesized via condensation reactions between 4-amino-triazole-thiones and aldehydes. Its structure is characterized by a planar anthracenylmethylene group conjugated with the triazole-thione core, which imparts unique electronic and steric properties. The m-tolyl group (3-methylphenyl) at position 3 introduces hydrophobicity and influences intermolecular interactions in the solid state .
Properties
CAS No. |
478255-61-7 |
|---|---|
Molecular Formula |
C24H18N4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N4S/c1-16-7-6-10-19(13-16)23-26-27-24(29)28(23)25-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H,27,29)/b25-15+ |
InChI Key |
RHGZVAXCZDZRMI-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a condensation reaction with an aldehyde derivative of anthracene.
Formation of the Thione Group: The thione group can be introduced by reacting the triazole derivative with a sulfur source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the triazole ring or the thione group, potentially converting the thione to a thiol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: Its unique structure could be explored for use in organic semiconductors or light-emitting diodes.
Biology and Medicine
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound could be investigated for potential anticancer properties due to its structural features.
Industry
Dyes and Pigments:
Pharmaceuticals: The compound could be a candidate for drug development, particularly in the areas of antifungal and anticancer therapies.
Mechanism of Action
The mechanism of action of “4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” would depend on its specific application. For instance:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Packing and Crystallography
The substituent at position 5 (R) in triazole-thiones significantly impacts crystal packing. For example:
- 4-[(Anthracen-9-ylmethylene)amino]-5-(4-fluorophenyl) derivative (CAS 577998-87-9): The electron-withdrawing fluorine atom enhances dipole interactions, leading to head-to-tail packing, as observed in single-crystal XRD studies .
- 4-[(Anthracen-9-ylmethylene)amino]-5-(3-ethoxyphenyl) derivative (CAS 613249-52-8): The ethoxy group increases steric bulk, favoring head-to-head packing to minimize steric clashes .
- Target compound (m-tolyl substituent) : The methyl group in the m-tolyl moiety balances steric and electronic effects, resulting in intermediate packing motifs compared to fluorophenyl and ethoxyphenyl analogs .
Table 1: Substituent Effects on Crystal Packing
Electronic and Spectral Properties
- UV-Vis Spectroscopy : Anthracene-based triazole-thiones exhibit strong absorbance at 350–400 nm due to π→π* transitions in the anthracene moiety. Electron-withdrawing groups (e.g., 4-fluorophenyl) cause hypsochromic shifts (~10 nm), while electron-donating groups (e.g., 3-ethoxyphenyl) induce bathochromic shifts .
- IR Spectroscopy: The thione (C=S) stretch appears at 1250–1270 cm⁻¹. Schiff base (C=N) vibrations are observed at 1600–1620 cm⁻¹, with minor shifts depending on substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
